4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione
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Overview
Description
4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione is a chemical compound belonging to the class of isoindole-1,3-diones.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted isoindole-1,3-diones . The reaction conditions often include the use of solvents such as toluene and catalysts like transition metals to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives with varying degrees of bromination and chlorination.
Reduction: Reduction reactions can lead to the formation of less brominated or chlorinated derivatives.
Substitution: The compound can undergo substitution reactions where bromine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher brominated derivatives, while reduction can produce less brominated compounds. Substitution reactions can result in a wide range of functionalized isoindole-1,3-diones .
Scientific Research Applications
4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s brominated and chlorinated structure allows it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrabromo-2-(2-chlorophenyl)isoindole-1,3-dione: Similar in structure but with a different position of the chlorine atom.
4,5,6,7-Tetrabromo-2-(2-hydroxyphenyl)isoindole-1,3-dione: Contains a hydroxy group instead of a chlorine atom.
2,2’-Ethylenebis(4,5,6,7-tetrabromoisoindoline-1,3-dione): A dimeric form with an ethylene bridge.
Uniqueness
4,5,6,7-Tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione is unique due to its specific bromination and chlorination pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H4Br4ClNO2 |
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Molecular Weight |
573.3 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(4-chlorophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H4Br4ClNO2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)6-3-1-5(19)2-4-6/h1-4H |
InChI Key |
VBKUHHKKBKOYJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br)Cl |
Origin of Product |
United States |
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